

# ABTS Assay Data for Peimisine

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## Compound Focus: Peimisine

CAS No.: 19773-24-1

Cat. No.: S003746

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The table below summarizes the key experimental data available from a study on supercritical fluid extraction of alkaloids from *Fritillaria thunbergii* Miq. The ABTS assay result for **Peimisine** is part of the overall antioxidant profile of the optimized extract [1] [2] [3].

Analyte	Extraction Yield (mg/g)	ABTS Assay Result (EC <sub>50</sub> , mg/mL)	Extraction Conditions
Peimisine	0.5	Not individually specified	The ABTS EC <sub>50</sub> value of <b>0.3 mg/mL</b> pertains to the total extract containing all alkaloids [1].
Total Alkaloids	3.8	0.3	

| **Peimine** | 1.3 | Not individually specified | **Time:** 3.0 h **Temperature:** 60.4 °C **Pressure:** 26.5 MPa **Co-solvent:** 89.3% Ethanol | | **Peiminine** | 1.3 | Not individually specified | |

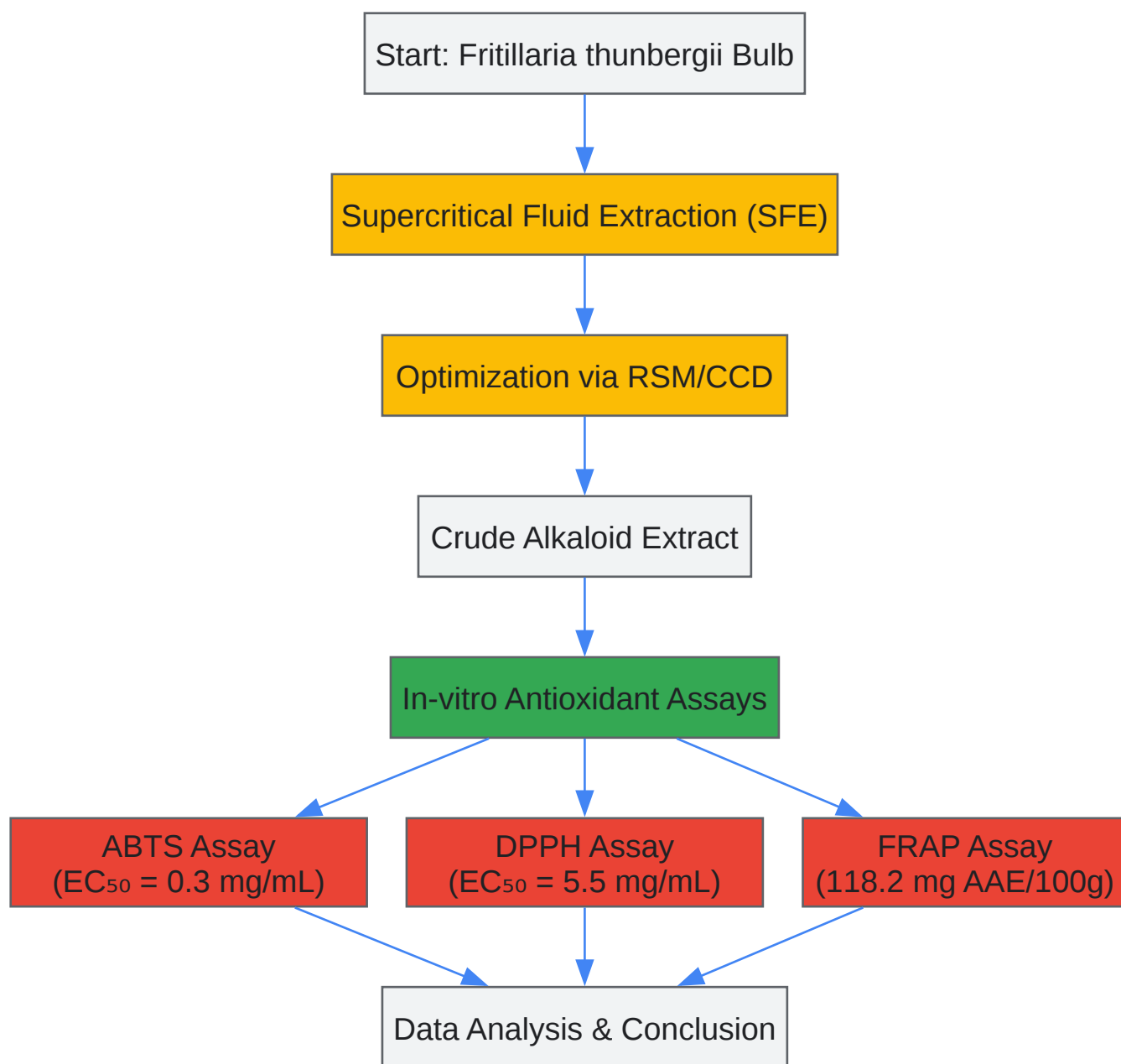
## Experimental Protocol for ABTS Assay

The ABTS radical scavenging activity (ABTS-RSA) was evaluated using a standard decolorization assay. Here is a detailed methodology based on common protocols [4]:

- **ABTS Radical Cation (ABTS•+) Generation:** The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with 2.45 mM potassium persulfate. This mixture is incubated in the dark at room temperature for 12-16 hours before use [4].
- **Reaction Mixture Preparation:** The generated ABTS•+ solution is diluted with a buffer, such as PBS or ethanol, to an initial absorbance of approximately **0.70 (±0.02) at 734 nm**. The antioxidant capacity is determined by mixing the sample extract with this ABTS•+ solution [1] [4].
- **Measurement and Calculation:** After incubation (typically 5-10 minutes in the dark), the decrease in absorbance at 734 nm is measured. The scavenging activity is calculated as a percentage of decolorization compared to a control. Results can be expressed as **EC<sub>50</sub>**, which is the effective concentration of the sample required to scavenge 50% of the ABTS radicals [1] [4].
- **Standard Curve:** The results are often reported relative to a standard antioxidant, such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid, to give Trolox Equivalent Antioxidant Capacity (TEAC) or Ascorbic Acid Equivalent (AAE) [1] [4].

## Research Workflow and Context

The following diagram illustrates the experimental workflow from the source study, showing how the ABTS assay was integrated into the overall research process to evaluate the antioxidant activity of the *Fritillaria* extract containing **Peimisine** [1] [2].



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## Key Insights for Your Guide

- **Primary Bioactivity:** The main pharmacological interest in **Peimisine** and related *Fritillaria* alkaloids (peimine, peiminine) traditionally lies in their **antitussive and expectorant** effects [1] [5]. Antioxidant activity is an additional, valuable property being investigated.
- **Recent Corroborating Evidence:** A 2025 metabolomics and network pharmacology study identified **Peimisine** as one of seven key alkaloids contributing to the antioxidant activity of *Fritillaria* Bulbus,

showing good affinity with core antioxidant targets like AKT1 and ESR1 [6].

- **Comparative Potential:** While direct comparative data for **Peimisine** alone is scarce, the total alkaloid extract from *Fritillaria thunbergii* demonstrated significant antioxidant capacity across three different assays (ABTS, DPPH, FRAP) [1], suggesting the mixture containing **Peimisine** has robust activity.

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## References

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